molecular formula C11H14N2O3S B1263660 (2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

Cat. No. B1263660
M. Wt: 254.31 g/mol
InChI Key: DPHQZNQYOOCWSR-FWSONLODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(Phenylacetothiohydroximoyl)-L-cysteine is a non-proteinogenic L-alpha-amino acid.

Scientific Research Applications

  • Antifungal Applications : This compound is part of a group of antifungal tripeptides studied for their molecular properties and structures. These peptides, including variants of the core compound, have been analyzed for their reactivity descriptors and bioactivity scores, which are crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Synthesis and Stereochemistry : Research has focused on the enantioselective synthesis of related compounds, exploring the stereochemical aspects of their formation. This includes the study of the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid and its relevance in understanding molecular interactions and reactions (Alonso, Santacana, Rafecas, & Riera, 2005).

  • Electrochemical Studies : Investigations into the electrochemical behaviors of related compounds have been conducted. These studies are significant for understanding the reduction mechanisms and kinetics in various chemical environments (Mandić, Nigović, & Šimunić, 2004).

  • Amino Acid Research : The compound has been studied in the context of amino acid research, focusing on the synthesis and analysis of optically active amino acids. This research is critical for developing pharmaceutical and biological applications (Shiraiwa et al., 2003).

  • Medicinal Chemistry : In the field of medicinal chemistry, analogs of this compound have been synthesized and evaluated for their potential as antiulcer agents. This includes examining their efficacy in various models and understanding their mechanism of action (Sahoo & Subudhi, 2014).

  • Pharmaceutical Synthesis : The compound's derivatives have been studied for their potential in pharmaceutical synthesis, such as in the preparation of heparin saccharides and related compounds. This research is vital for developing new therapeutic agents (Wyss & Kiss, 1975).

  • Polymorphic Studies : Research has also been conducted on the polymorphic forms of related compounds, important for understanding the different crystalline structures and their properties (Glidewell et al., 2003).

  • Sulfone Synthesis : The synthesis of amino acid sulfones, including S-Benzyl-dl-α-methylcysteine sulfone, has been explored. Such studies are crucial for the development of new chemical entities with potential pharmaceutical applications (Griffith, 1987).

  • Optical Activity : Investigations into the diastereoselective addition of compounds to produce optically active amino acid derivatives have been carried out. This research contributes to the field of stereochemistry and its application in drug synthesis (Foresti et al., 2003).

  • Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This research is significant for understanding the synthesis of chiral molecules and their potential applications (Arvanitis et al., 1998).

properties

Product Name

(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H14N2O3S/c12-9(11(14)15)7-17-10(13-16)6-8-4-2-1-3-5-8/h1-5,9,16H,6-7,12H2,(H,14,15)/b13-10-/t9-/m0/s1

InChI Key

DPHQZNQYOOCWSR-FWSONLODSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)SCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
Reactant of Route 2
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
Reactant of Route 3
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
Reactant of Route 4
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
Reactant of Route 5
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
Reactant of Route 6
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

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